molecular formula C15H16F3NO B2400892 N-[1-[4-(Trifluoromethyl)phenyl]cyclopentyl]prop-2-enamide CAS No. 2361715-04-8

N-[1-[4-(Trifluoromethyl)phenyl]cyclopentyl]prop-2-enamide

Cat. No.: B2400892
CAS No.: 2361715-04-8
M. Wt: 283.294
InChI Key: ITYVRDGDSDXYQY-UHFFFAOYSA-N
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Description

N-[1-[4-(Trifluoromethyl)phenyl]cyclopentyl]prop-2-enamide is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclopentyl group and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[4-(Trifluoromethyl)phenyl]cyclopentyl]prop-2-enamide typically involves the following steps:

    Formation of the Cyclopentyl Intermediate: The cyclopentyl group is introduced through a cyclization reaction, often using cyclopentanone as a starting material.

    Attachment of the Trifluoromethyl Phenyl Group: The trifluoromethyl phenyl group is introduced via a nucleophilic aromatic substitution reaction, where a trifluoromethyl benzene derivative reacts with the cyclopentyl intermediate.

    Formation of the Prop-2-enamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-[4-(Trifluoromethyl)phenyl]cyclopentyl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the phenyl ring or the amide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as hydroxide ions (OH⁻), amines (NH₂R)

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-[1-[4-(Trifluoromethyl)phenyl]cyclopentyl]prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[1-[4-(Trifluoromethyl)phenyl]cyclopentyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The phenyl ring and cyclopentyl group contribute to the compound’s binding affinity and specificity for certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[3-(Trifluoromethyl)phenyl]prop-2-enamide: Similar structure but lacks the cyclopentyl group.

    N-[4-(Trifluoromethyl)phenyl]prop-2-enamide: Similar structure but with different substitution pattern on the phenyl ring.

Uniqueness

N-[1-[4-(Trifluoromethyl)phenyl]cyclopentyl]prop-2-enamide is unique due to the presence of the cyclopentyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[1-[4-(trifluoromethyl)phenyl]cyclopentyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3NO/c1-2-13(20)19-14(9-3-4-10-14)11-5-7-12(8-6-11)15(16,17)18/h2,5-8H,1,3-4,9-10H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITYVRDGDSDXYQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1(CCCC1)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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